Cas no 1824224-77-2 (2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1))

2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) is a bicyclic organic compound featuring a rigid azabicyclo[2.2.1]heptane scaffold, which is valuable in medicinal chemistry and asymmetric synthesis. The methyl ester group enhances solubility and reactivity, while the hydrochloride salt improves stability and handling. This compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological and cardiovascular systems. Its constrained bicyclic structure contributes to stereochemical control in synthetic pathways. The hydrochloride form ensures consistent purity and facilitates storage and transportation. Suitable for research and development applications, it offers a reliable building block for complex organic transformations.
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) structure
1824224-77-2 structure
Product Name:2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1)
CAS No:1824224-77-2
MF:C8H14ClNO2
MW:191.655261516571
CID:5456586
PubChem ID:146155410
Update Time:2025-05-21

2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-AZABICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE HCL
    • 1824224-77-2
    • Z1509066537
    • AT22689
    • EN300-7894437
    • methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
    • Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
    • 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1)
    • Inchi: 1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H
    • InChI Key: YPTPIJAWPOUQMB-UHFFFAOYSA-N
    • SMILES: C12(C(OC)=O)CC(CC1)CN2.[H]Cl

Computed Properties

  • Exact Mass: 191.0713064g/mol
  • Monoisotopic Mass: 191.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) Pricemore >>

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Additional information on 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1)

Comprehensive Overview of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) (CAS No. 1824224-77-2)

The compound 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1), with the CAS number 1824224-77-2, is a bicyclic organic molecule featuring a unique structural framework. This molecule belongs to the class of azabicyclic compounds, which are increasingly studied for their potential applications in medicinal chemistry and drug development. The presence of both a carboxylic acid methyl ester and a hydrochloride salt in its structure enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.

Researchers and pharmaceutical companies are particularly interested in 2-Azabicyclo[2.2.1]heptane derivatives due to their potential as building blocks for bioactive molecules. The rigid bicyclic scaffold of this compound provides a three-dimensional structure that can interact with biological targets, such as enzymes or receptors, with high specificity. This has led to its exploration in the design of novel therapeutics, including central nervous system (CNS) agents and anti-inflammatory drugs. The methyl ester group further allows for facile derivatization, enabling the synthesis of a wide range of analogs.

In recent years, the demand for heterocyclic compounds like 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) has surged, driven by advancements in drug discovery and the need for structurally diverse chemical libraries. This compound is often searched in conjunction with terms such as "azabicyclic synthesis", "pharmaceutical intermediates", and "CNS drug scaffolds", reflecting its relevance in contemporary research. Its CAS number 1824224-77-2 is frequently used in patent literature and scientific databases, underscoring its importance in intellectual property related to drug development.

The synthesis of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) typically involves multi-step organic reactions, including cyclization and esterification processes. Researchers often optimize these routes to improve yield and purity, as high-quality intermediates are critical for downstream applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize this compound, ensuring its compliance with industry standards.

From an industrial perspective, the scalability of producing 2-Azabicyclo[2.2.1]heptane derivatives is a key consideration. Manufacturers focus on cost-effective and environmentally friendly synthetic routes to meet the growing demand from the pharmaceutical sector. The compound's hydrochloride salt form enhances its handling properties, making it suitable for large-scale production and storage. This aspect is particularly important for companies engaged in the supply of high-purity chemical intermediates.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize azabicyclic compounds, including 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1). Catalytic processes and solvent-free reactions are among the innovative approaches being investigated to reduce waste and energy consumption. These efforts align with global trends toward sustainable pharmaceutical manufacturing, a topic frequently searched in academic and industrial circles.

The versatility of 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) extends beyond drug discovery. It is also studied in material science, where its rigid structure contributes to the development of advanced polymers and coatings. The compound's ability to form stable crystalline structures makes it a candidate for crystal engineering applications, another area of growing interest among chemists.

For those seeking detailed information about CAS 1824224-77-2, reputable chemical databases and supplier catalogs provide specifications such as molecular weight, melting point, and solubility data. These resources are invaluable for researchers conducting structure-activity relationship (SAR) studies or designing new synthetic routes. The compound's IUPAC name and systematic nomenclature are also essential for accurate literature searches and regulatory compliance.

In summary, 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) (CAS No. 1824224-77-2) represents a chemically intriguing and practically significant molecule. Its applications span drug development, material science, and sustainable chemistry, making it a subject of ongoing research and commercial interest. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in the search for innovative solutions to complex challenges in chemistry and beyond.

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